4-((2-methyl-1H-imidazol-1-yl)methyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .Molecular Structure Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Synthesis and Characterization
Sulfonyl Piperidine Derivatives : The synthesis of new sulfonamide and amide derivatives incorporating piperazine and imidazo[1,2-b]pyridazine moieties has been explored for their antimicrobial activity against a range of pathogens. These compounds, characterized by elemental analysis, NMR, and LCMS, highlight the versatility of piperidine and sulfonyl functionalities in medicinal chemistry research (Bhatt et al., 2016).
Molecular Structure Studies : The crystal and molecular structure of a compound with a piperidine and sulfonyl moiety was elucidated using X-ray diffraction, showcasing the detailed geometric and electronic features of such molecules. This type of study aids in understanding the structural basis of biological activity and material properties (Naveen et al., 2015).
Biological and Chemical Applications
Antimicrobial Activity : Research on sulfonamide and amide derivatives of piperazine, which share structural similarities with the compound , has demonstrated significant antimicrobial properties. This suggests potential applications in developing new antimicrobial agents (Bhatt et al., 2016).
Cancer Research : Compounds featuring piperidine and sulfonyl groups have been evaluated for their antiproliferative effects against various human cancer cell lines, indicating the potential of such structures in cancer research and therapy development (Mallesha et al., 2012).
Antioxidant Evaluation : Derivatives incorporating imidazole and piperidine units have been synthesized and evaluated for their antioxidant properties. Some of these compounds exhibited promising activities in protecting DNA from damage, suggesting their utility in studying oxidative stress and its biological implications (Gouda, 2012).
Mechanism of Action
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Future Directions
Properties
IUPAC Name |
4-[(2-methylimidazol-1-yl)methyl]-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2S/c1-16-21-10-13-22(16)15-17-8-11-23(12-9-17)26(24,25)20-7-6-18-4-2-3-5-19(18)14-20/h6-7,10,13-14,17H,2-5,8-9,11-12,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGBIICSPHOONG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CCN(CC2)S(=O)(=O)C3=CC4=C(CCCC4)C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.